1-(1H-indazol-3-yl)-4-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylcarbonyl)pyrrolidin-2-one
Description
1-(1H-INDAZOL-3-YL)-4-{1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOLE-2-CARBONYL}PYRROLIDIN-2-ONE is a complex organic compound that features both indazole and pyridoindole moieties. These heterocyclic structures are known for their significant biological activities and are often explored in medicinal chemistry for their potential therapeutic applications .
Properties
Molecular Formula |
C23H21N5O2 |
|---|---|
Molecular Weight |
399.4 g/mol |
IUPAC Name |
1-(1H-indazol-3-yl)-4-(1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carbonyl)pyrrolidin-2-one |
InChI |
InChI=1S/C23H21N5O2/c29-21-11-14(12-28(21)22-17-6-2-4-8-19(17)25-26-22)23(30)27-10-9-16-15-5-1-3-7-18(15)24-20(16)13-27/h1-8,14,24H,9-13H2,(H,25,26) |
InChI Key |
CVEFEZZPTOJTSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=C1C3=CC=CC=C3N2)C(=O)C4CC(=O)N(C4)C5=NNC6=CC=CC=C65 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(1H-INDAZOL-3-YL)-4-{1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOLE-2-CARBONYL}PYRROLIDIN-2-ONE typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of Indazole Moiety: This can be achieved through the cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde.
Formation of Pyridoindole Moiety: This involves the reaction of indole-2-carboxylic acid or pyrrole-2-carboxylic acid with diverse aniline groups and carbonyldiimidazole (CDI) under microwave conditions.
Coupling Reactions: The final step involves coupling the indazole and pyridoindole moieties under specific reaction conditions to form the desired compound.
Chemical Reactions Analysis
1-(1H-INDAZOL-3-YL)-4-{1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOLE-2-CARBONYL}PYRROLIDIN-2-ONE undergoes various chemical reactions, including:
Scientific Research Applications
This compound has a wide range of scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anti-inflammatory, antimicrobial, anticancer, and antiviral agent
Biological Studies: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: It is utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(1H-INDAZOL-3-YL)-4-{1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOLE-2-CARBONYL}PYRROLIDIN-2-ONE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-(1H-INDAZOL-3-YL)-4-{1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOLE-2-CARBONYL}PYRROLIDIN-2-ONE can be compared with other similar compounds such as:
1H-Indazole: Known for its biological activities, including anti-inflammatory and antimicrobial properties.
Imidazole Derivatives: These compounds exhibit a broad range of biological activities, including antibacterial, antifungal, and antiviral effects.
Indole Derivatives: These compounds are known for their diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties.
This compound stands out due to its unique combination of indazole and pyridoindole moieties, which contribute to its diverse biological activities and potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
